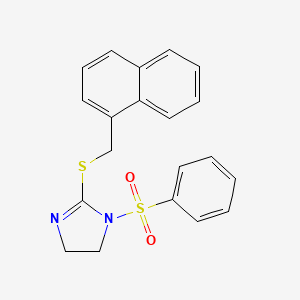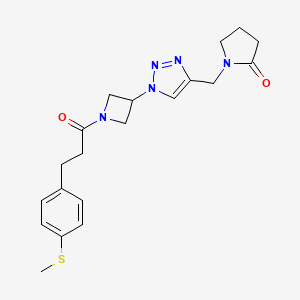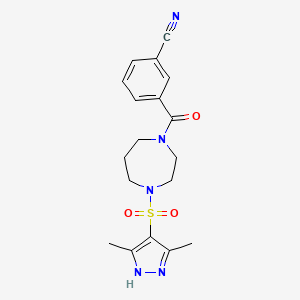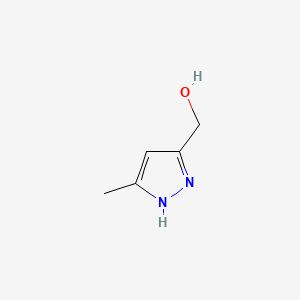
2,5-Diethoxyterephthalohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diethoxyterephthalohydrazide is a chemical compound with the linear formula C12H18N4O4 . It is used in the synthesis of covalent organic frameworks (COFs), which are crystalline porous materials constructed from molecular building blocks .
Synthesis Analysis
The synthesis of this compound involves the condensation of this compound with 1,3,5-triformylbenzene or 1,3,5-tris(4-formylphenyl)benzene . This reaction yields two new covalent organic frameworks, COF-42 and COF-43 .Molecular Structure Analysis
The molecular structure of this compound is characterized by its formula C12H18N4O4 . It has an average mass of 282.296 Da and a monoisotopic mass of 282.132813 Da .Chemical Reactions Analysis
When this compound reacts with metalated-porphyrinic aldehydes, it produces 2D COFs (MPor-DETH-COFs, M: Zn, Ni, Co) . These MPhor-DETH-COFs exhibit photocurrent of up to 0.9 μA/cm^2 and an average hydrogen evolution rate up to 413 μmol/g/h .Physical And Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm^3, a molar refractivity of 73.9±0.3 cm^3, and a molar volume of 225.5±3.0 cm^3 . It has 8 H bond acceptors, 6 H bond donors, and 6 freely rotating bonds .Aplicaciones Científicas De Investigación
Crystalline Covalent Organic Frameworks with Hydrazone Linkages
2,5-Diethoxyterephthalohydrazide has been utilized in the synthesis of new covalent organic frameworks (COFs), COF-42 and COF-43. These frameworks are formed by linking organic building units through hydrazone bonds, resulting in two-dimensional porous structures. These COFs are noted for their high crystallinity, exceptional chemical and thermal stability, and permanent porosity, expanding the potential of porous materials in various applications (Uribe-Romo et al., 2011).
Molecular Insights into Carbon Dioxide Sorption
This compound is also significant in the context of carbon capture and storage. A study on hydrazone-based covalent organic frameworks (COFs) with tertiary amine moieties used a copolymerization approach to introduce varying amounts of tertiary amines. This modification with this compound linkers influenced CO2 sorption capacity, heat of adsorption, surface areas, and pore size diameters in these frameworks. The results provide valuable insights into the molecular interactions of CO2 and water with amine-modified porous frameworks (Gottschling et al., 2019).
Synthesis of Bioactive Compounds
This compound derivatives have been explored for their bioactive properties. In one instance, novel 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives were synthesized, exhibiting promising analgesic activity and in vitro antiproliferative activity, highlighting the potential for pharmaceutical applications (Vijaya Raj et al., 2007).
Safety and Hazards
Direcciones Futuras
2,5-Diethoxyterephthalohydrazide is well-known for its synthesis of COF-42 with 1,3,5-triformylbenzene . COF-42 is chemically robust due to its hydrazide linkers and is widely employed as the platform for photocatalytic hydrogen evolution . This suggests that this compound could play a significant role in the development of new materials for energy production.
Mecanismo De Acción
Target of Action
2,5-Diethoxyterephthalohydrazide is a compound that is primarily used as a linker in the synthesis of Covalent Organic Frameworks (COFs) . COFs are a class of porous crystalline polymers that are constructed from molecular building blocks using diverse linkage chemistries . The primary targets of this compound are these molecular building blocks, which it helps to connect and form the desired COF structure .
Mode of Action
The compound interacts with its targets through a process known as condensation reaction . This reaction involves the combination of two molecules to form a larger molecule, usually with the loss of a small molecule such as water . In the case of this compound, it forms a bond with the molecular building blocks of COFs, linking them together to form the desired framework .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the synthesis of COFs . The compound plays a crucial role in these pathways by acting as a linker, enabling the formation of the COF structure . The downstream effects of this include the creation of a material with high porosity and structural regularity, which can be used in various applications such as gas adsorption and separation, catalysis, sensing, optoelectronics, and energy storage .
Pharmacokinetics
It’s worth noting that the compound is usually stored under inert gas (nitrogen or argon) at 2–8 °c to maintain its stability .
Result of Action
The molecular and cellular effects of this compound’s action are seen in the formation of COFs . The compound enables the creation of these frameworks, which have a range of useful properties including high porosity, structural regularity, and modular functionality . These properties make COFs suitable for a variety of applications, from gas storage and separation to catalysis and optoelectronics .
Action Environment
The action of this compound is influenced by environmental factors such as temperature and the presence of inert gases . The compound is typically stored under inert gas at low temperatures to maintain its stability . Additionally, the reaction conditions under which the compound is used to synthesize COFs can also influence its efficacy .
Análisis Bioquímico
Molecular Mechanism
It is known to participate in the formation of COFs through hydrazone bonds, forming extended two-dimensional porous frameworks .
Metabolic Pathways
It’s known that this compound is used in the synthesis of COFs , but the specific enzymes or cofactors it interacts with are yet to be identified.
Propiedades
IUPAC Name |
2,5-diethoxybenzene-1,4-dicarbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O4/c1-3-19-9-5-8(12(18)16-14)10(20-4-2)6-7(9)11(17)15-13/h5-6H,3-4,13-14H2,1-2H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSPHNOJIAIZCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NN)OCC)C(=O)NN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methoxy-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2763101.png)
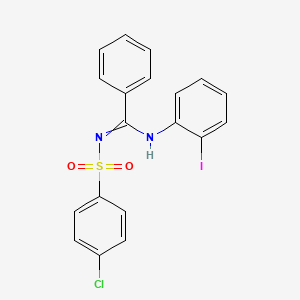
![N-(4-(tert-butyl)thiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B2763103.png)
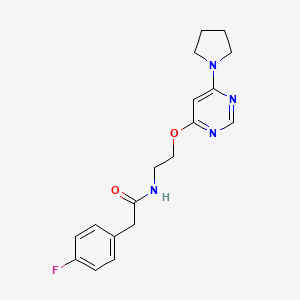
![N-(cyanomethyl)-3-[2-(difluoromethoxy)-3-methoxyphenyl]-N-(2,2,2-trifluoroethyl)prop-2-enamide](/img/structure/B2763106.png)
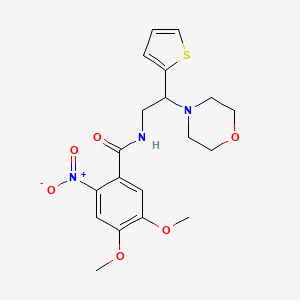
![2-[(4-Chlorophenyl)methylsulfanyl]-4-(4-methoxyphenoxy)-5,6,7,8-tetrahydroquinazoline](/img/structure/B2763108.png)
![N-(2,3-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2763112.png)
